molecular formula C10H20O2 B1585476 Valeroin CAS No. 6540-98-3

Valeroin

Cat. No. B1585476
CAS RN: 6540-98-3
M. Wt: 172.26 g/mol
InChI Key: ORLDHCIQVZTBQQ-UHFFFAOYSA-N
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Description

Valeron is a synthetic compound derived from valeric acid, a naturally occurring fatty acid found in plants. It is a white crystalline powder that has a range of uses in the scientific and medical fields. Valeron has been found to have a range of biochemical and physiological effects, which can be used in a variety of laboratory experiments.

Scientific Research Applications

GABAA Receptor Modulation

Valeroin, a constituent of Valerian, has been identified to interact with GABAA receptors. Specifically, it potentiates and inhibits GABAA receptors in a subtype-dependent manner, with stimulation observed only in channels incorporating beta(2) or beta(3) subunits. This interaction is believed to be connected to the loreclezole binding pocket, suggesting Valeroin as a subunit specific allosteric modulator of GABAA receptors (Khom et al., 2007).

Sleep Aid and Insomnia Treatment

Although Valerian, which contains Valeroin, is commonly used as a sleep aid, systematic reviews and meta-analyses have found inconsistent and inconclusive results regarding its efficacy. Most studies did not find significant differences between Valerian and placebo in improving sleep quality in both healthy individuals and persons with general sleep disturbance or insomnia (Taibi et al., 2007).

Production from Crude Glycerol

Valeroin has been produced from crude glycerol in an anaerobic process. This method involves using a microbiome for the production of valerate, demonstrating the potential for biological production methods for chemicals like Valeroin (Veras et al., 2019).

Central Nervous System Activity

Flavonoids from Valerian, such as 6-methylapigenin and hesperidin, have shown activity on the central nervous system (CNS). These compounds display anxiolytic properties and enhance sleep, suggesting their potential as drug leads for CNS-related conditions (Marder et al., 2003).

Enhanced Plant Product Yields

In plants, the production of compounds like (+)‐valencene, related to Valeroin, can be increased by down-regulating competing pathways. This RNAi strategy, demonstrated in Nicotiana benthamiana, highlights the role of metabolic engineering in enhancing the yield of valuable plant-based chemicals (Cankar et al., 2015).

Analgesic and Neuroprotective Effects

Valerian extracts, containing Valeroin, have shown potential anxiolytic effects in animal models. Studies suggest that Valeroin interacts with the GABA(A)-ergic system, offering a possible alternative to traditional anxiolytics (Murphy et al., 2010). Additionally, Valeriana fauriei, a species related to Valerian, demonstrated antinociceptive effects in a fibromyalgia animal model, possibly through modulation of the BDNF signaling pathway (Lee et al., 2017).

properties

IUPAC Name

6-hydroxydecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-9(11)10(12)8-6-4-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDHCIQVZTBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884318
Record name 5-Decanone, 6-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-decanone

CAS RN

6540-98-3
Record name 6-Hydroxy-5-decanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6540-98-3
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Record name 5-Decanone, 6-hydroxy-
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Record name 5-Decanone, 6-hydroxy-
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Record name 5-Decanone, 6-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxydecan-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any analytical techniques used to monitor the silylation reaction involving Valeroin?

A2: Yes, time-dependent infrared (IR) spectroscopy has been successfully employed to monitor the silylation reaction progress involving Valeroin and simple alcohols. [] This technique allows researchers to track the disappearance of characteristic peaks associated with the hydroxyl (-OH) groups of Valeroin and the appearance of new peaks corresponding to the formation of silyl ether bonds. By analyzing the changes in these specific IR bands over time, researchers can gain insights into the reaction kinetics and confirm the occurrence of the "reaction velocity reversal" phenomenon.

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